molecular formula C9H9ClO2 B13619705 2-Chloro-4-ethylbenzoic acid

2-Chloro-4-ethylbenzoic acid

Cat. No.: B13619705
M. Wt: 184.62 g/mol
InChI Key: BAHDDJQLKZPMGJ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylbenzoic acid is an organic compound with the chemical formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and an ethyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-ethylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 4-ethylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic chlorination of 4-ethylbenzoic acid. This process uses a catalyst such as iron(III) chloride (FeCl3) to facilitate the chlorination reaction. The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under reflux conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of 2-chloro-4-ethylbenzaldehyde or this compound derivatives.

    Reduction: Formation of 2-chloro-4-ethylbenzyl alcohol.

Scientific Research Applications

2-Chloro-4-ethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-4-ethylbenzoic acid involves its interaction with specific molecular targets. The chlorine and ethyl substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Similar structure but lacks the ethyl group.

    4-Ethylbenzoic Acid: Similar structure but lacks the chlorine atom.

    2-Chloro-4-methylbenzoic Acid: Similar structure with a methyl group instead of an ethyl group

Uniqueness

2-Chloro-4-ethylbenzoic acid is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-ethylbenzoic acid

InChI

InChI=1S/C9H9ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12)

InChI Key

BAHDDJQLKZPMGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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